

# Technical Support Center: GSK-923295 In Vivo Applications

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## Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CENP-E inhibitor, **GSK-923295**, in in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of **GSK-923295** in vivo?

A1: In a Phase I clinical trial in patients with refractory solid tumors, the dose-limiting toxicities (DLTs) for **GSK-923295** administered intravenously were all Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[1][2][3] The maximum tolerated dose (MTD) was determined to be 190 mg/m<sup>2</sup>. [1][3] In preclinical pediatric xenograft models, excessive toxicity leading to high mortality was observed in acute lymphoblastic leukemia (ALL) models at a dose of 125 mg/kg administered intraperitoneally.[4][5][6] However, this dose was well-tolerated in solid tumor xenograft models.[4]

Q2: What is the mechanism of action of **GSK-923295** that leads to its antitumor activity and potential toxicities?

A2: **GSK-923295** is a potent and specific allosteric inhibitor of Centromere-associated protein-E (CENP-E).[7][8] CENP-E is a kinesin motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][9] By inhibiting CENP-E's ATPase activity, **GSK-923295** stabilizes the interaction of the CENP-E motor domain with microtubules. [7][10] This prevents the chromosomes from aligning correctly, leading to mitotic arrest and

subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8] This disruption of mitosis in normal proliferating cells is the likely cause of the observed toxicities.

Q3: Are there any known differences in toxicity between different in vivo models?

A3: Yes, significant differences in toxicity have been observed. In pediatric preclinical testing, a dosing regimen of 125 mg/kg administered intraperitoneally was excessively toxic in all eight acute lymphoblastic leukemia (ALL) xenograft models, with a mortality rate of 64.4%.[4] In contrast, the same dosing regimen was well-tolerated in 35 solid tumor xenograft models, with a mortality rate of only 5.2%.[4][5][6]

## Troubleshooting Guides

Issue: Experiencing unexpected high mortality in our mouse xenograft model.

Possible Cause 1: Inappropriate Dosing Regimen. The dose and schedule of **GSK-923295** administration are critical. A dose of 125 mg/kg was shown to be excessively toxic in ALL xenograft models.[4]

Troubleshooting Steps:

- **Review Dosing:** Compare your current dosing regimen to published studies. For solid tumor models, a dose of 125 mg/kg administered intraperitoneally on a schedule of days 1-3 and 8-10, repeated on day 21, has been reported as effective and well-tolerated.[4]
- **Dose De-escalation:** If you are observing high toxicity, consider reducing the dose. A dose of 62.5 mg/kg has been shown to produce tumor-growth delay with no regressions, suggesting it is a less toxic, though potentially less efficacious, dose.[10][11]
- **Staggered Dosing:** Instead of consecutive daily dosing, consider introducing rest days to allow for subject recovery.

Possible Cause 2: Vehicle Formulation. The formulation used to dissolve and administer **GSK-923295** can contribute to toxicity.

Troubleshooting Steps:

- **Check Formulation:** A published formulation for in vivo testing consists of dissolving **GSK-923295** in a 1:1 mixture of dimethylacetamide and Cremophor EL, followed by dilution in 96% acidified water (pH 5.0 using HCl).[4] Ensure your formulation is similar and properly prepared.
- **Vehicle Control Group:** Always include a vehicle-only control group to assess the toxicity of the formulation components themselves.

## Data Presentation

Table 1: Dose-Limiting Toxicities of **GSK-923295** in a Phase I Clinical Trial

Dose-Limiting Toxicity (Grade 3)	Number of Patients	Percentage of Patients
Fatigue	2	5%
Increased AST	1	2.5%
Hypokalemia	1	2.5%
Hypoxia	1	2.5%
Data from a study with 39 enrolled patients.[1][3]		

Table 2: In Vivo Toxicity of **GSK-923295** in Pediatric Preclinical Xenograft Models

Xenograft Model Type	Dose	Administration Route	Outcome	Mortality Rate
Acute Lymphoblastic Leukemia (ALL)	125 mg/kg	Intraperitoneal	Excessive Toxicity	64.4%
Solid Tumors	125 mg/kg	Intraperitoneal	Well-Tolerated	5.2%

Data from the Pediatric Preclinical Testing Program.

[4]

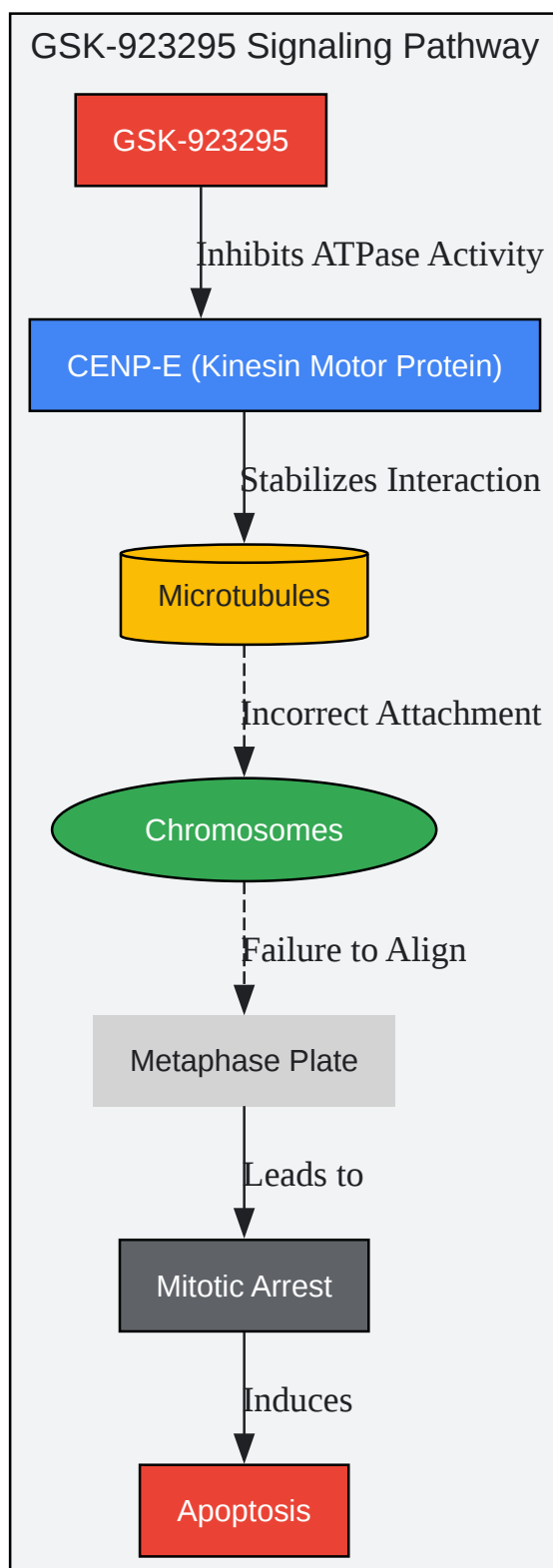
## Experimental Protocols

### Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Models

- Cell Implantation: Implant human tumor cells (e.g., Colo205 colon carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Drug Formulation: Prepare **GSK-923295** by first dissolving it in a 1:1 mixture of dimethylacetamide and Cremophor EL. Then, dilute with 96% acidified water (pH 5.0 using HCl) to the final desired concentration.[4]
- Administration: Administer **GSK-923295** via intraperitoneal (i.p.) injection. A common dosing schedule is daily for three consecutive days, followed by a four-day break, and then another three consecutive daily doses.[10][11] For example, administer on days 1, 2, 3 and 8, 9, 10. [4]
- Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

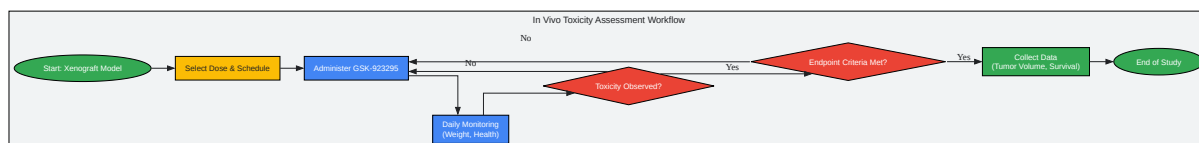
- Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

## Visualizations



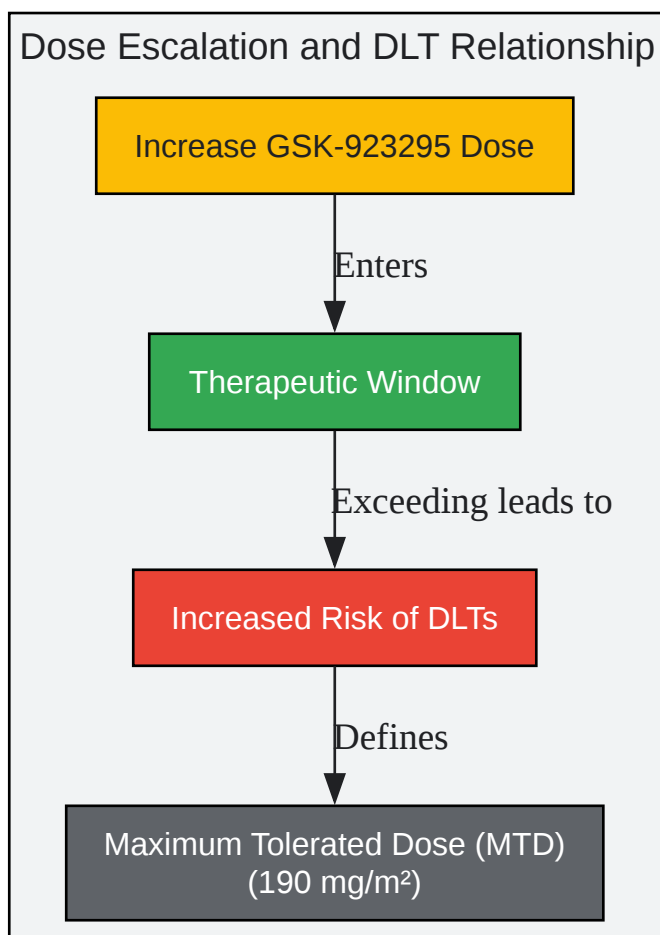
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Caption: Mechanism of action of **GSK-923295** leading to apoptosis.



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Caption: Experimental workflow for in vivo toxicity studies.



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